molecular formula C21H22O11 B1163041 Isoastilbin CAS No. 54081-48-0

Isoastilbin

Cat. No. B1163041
CAS RN: 54081-48-0
M. Wt: 450.4 g/mol
InChI Key:
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Description

Isoastilbin is a dihydroflavonol glycoside compound found in Rhizoma Smilacis glabrae and Astragalus membranaceus . It has been shown to inhibit glucosyltransferase (GTase) and tyrosinase activity .


Synthesis Analysis

Isoastilbin can be isolated from various plant sources such as Smilax glabra . It is one of the six flavonoids obtained from a standardized Smilax glabra flavonoids extract (SGF) using preparative HPLC, MS, 1H NMR, and 13C NMR .


Molecular Structure Analysis

The Isoastilbin molecule contains a total of 57 bond(s). There are 35 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 3 hydroxyl group(s), 4 aromatic hydroxyl(s), 3 secondary alcohol(s), 2 ether(s) (aliphatic), and 1 ether(s) .


Chemical Reactions Analysis

Isoastilbin is stable if stored as directed and should avoid strong oxidizing agents . Its thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .

Scientific Research Applications

Antitumor Activity

Isoastilbin has been noted for its potential antitumor activity . It’s one of the promising candidates for quality markers (Q-Markers) in Smilacis Glabrae Rhizoma (SGR), a traditional Chinese medicine known for its therapeutic properties .

Antidiabetic Potential

Isoastilbin also exhibits antidiabetic potential . This makes it a valuable compound in the research and development of new treatments for diabetes .

Antihypertensive Properties

Research has indicated that Isoastilbin may have antihypertensive properties . This suggests that it could be beneficial in managing high blood pressure .

Anti-hyperuricemic Activity

Isoastilbin has been found to have anti-hyperuricemic activity . This means it could potentially be used in the treatment of conditions like gout, which is caused by high levels of uric acid in the body .

Hepatoprotective Effects

Isoastilbin has been recognized for its hepatoprotective potential . This suggests that it could be used to protect the liver from damage, making it a valuable compound in the field of hepatology .

Antioxidant Activity

Isoastilbin, along with other flavonoids such as astilbin, neoastilbin, and neoisoastilbin, has been found to have strong antioxidant activities . They have shown effectiveness in scavenging DPPH and ABTS+ radicals and in the FRAP system .

Anti-inflammatory Activity

All six flavonoids including Isoastilbin from Smilax glabra Roxb have been found to significantly inhibit the secretion of IL-1β, IL-6, NO and the protein expression of NF-κB p-p65 in LPS-stimulated RAW264.7 cells . This suggests that Isoastilbin has potential anti-inflammatory activities .

Neuroprotective Role in Alzheimer’s Disease

Isoastilbin has shown protective effects against Alzheimer’s disease in a study that analyzed the L‑glutamic acid (L‑Glu)‑induced apoptosis of PC12 cells .

Safety and Hazards

Isoastilbin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Despite the promising biological activities and broad applications of isoastilbin, there are several limitations and future directions that should be considered. First, the stability, solubility, and bioavailability of isoastilbin need to be improved for its practical applications.

Relevant Papers

The paper “Protective roles of isoastilbin against Alzheimer’s disease via Nrf2‑mediated antioxidation and anti‑apoptosis” provides a detailed study on the protective effects of isoastilbin against Alzheimer’s disease .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROGCCBNZBKLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoastilbin

CAS RN

54141-72-9
Record name Astilbin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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